Product packaging for 3-(1-piperidinylcarbothioyl)-1H-indole(Cat. No.:)

3-(1-piperidinylcarbothioyl)-1H-indole

Cat. No.: B502779
M. Wt: 244.36g/mol
InChI Key: CENUPWPJGBFRJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-Piperidinylcarbothioyl)-1H-indole is a synthetic indole derivative of interest in medicinal chemistry and pharmacological research. This compound features a piperidine ring linked to the 3-position of the 1H-indole scaffold via a thiourea functional group. This specific molecular architecture suggests potential for interaction with various biological targets. Researchers are investigating this compound primarily as a key intermediate in the synthesis of more complex molecules and as a potential ligand for receptor-binding studies. Its mechanism of action is not fully characterized and is highly dependent on the specific research context. The presence of the thiourea group can facilitate hydrogen bonding, which may influence binding affinity and selectivity. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use. Handling should be performed by qualified professionals in a controlled laboratory setting. Note: Specific data such as CAS Number, molecular formula, weight, melting/boiling points, and confirmed applications for this exact compound were not available in the searched sources and must be confirmed and added.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H16N2S B502779 3-(1-piperidinylcarbothioyl)-1H-indole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H16N2S

Molecular Weight

244.36g/mol

IUPAC Name

1H-indol-3-yl(piperidin-1-yl)methanethione

InChI

InChI=1S/C14H16N2S/c17-14(16-8-4-1-5-9-16)12-10-15-13-7-3-2-6-11(12)13/h2-3,6-7,10,15H,1,4-5,8-9H2

InChI Key

CENUPWPJGBFRJM-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C(=S)C2=CNC3=CC=CC=C32

Canonical SMILES

C1CCN(CC1)C(=S)C2=CNC3=CC=CC=C32

Origin of Product

United States

Significance of the Indole Scaffold in Chemical Biology and Medicinal Chemistry Research

The indole (B1671886) nucleus, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a privileged scaffold in the realm of drug discovery and chemical biology. rsc.orgnih.govresearchgate.netrsc.orgunimi.it Its structural importance is underscored by its presence in a vast number of natural products, including essential biomolecules like the neurotransmitter serotonin (B10506) and the hormone melatonin, as well as complex alkaloids such as vincristine, an anticancer agent. researchgate.netmdpi.com

The versatility of the indole ring allows it to mimic the structure of various proteins and bind to multiple receptors with high affinity, making it a valuable framework for the development of new therapeutic agents. rsc.orgnih.govnih.gov Researchers have successfully functionalized the indole core at various positions to generate a diverse library of derivatives with a broad spectrum of pharmacological activities. rsc.org These activities include:

Anticancer: Indole derivatives have shown the ability to target various pathways involved in cell proliferation, such as tubulin polymerization, and have demonstrated efficacy against drug-resistant cancer cells. rsc.orgnih.govfrontiersin.org

Antimicrobial: The indole scaffold is a key component of compounds that can disrupt bacterial membranes and inhibit biofilm formation, offering potential solutions to the growing problem of antibiotic resistance. rsc.orgresearchgate.net

Anti-inflammatory: Numerous indole-based compounds have been investigated for their anti-inflammatory properties. rsc.orgfrontiersin.org

Antiviral: The indole nucleus is a pharmacophore in the synthesis of potent antiviral agents. unimi.itrsc.org

Neurodegenerative Diseases: The structural similarity of indole to key neurotransmitters has made its derivatives promising candidates for the management of neurodegenerative disorders. rsc.orgnih.govresearchgate.net

The ongoing exploration of indole derivatives continues to yield new chemical entities with potential applications in treating a wide range of human diseases. nih.gov

Role of the Thiosemicarbazone Moiety in the Design of Bioactive Scaffolds

Thiosemicarbazones are a class of compounds characterized by the presence of a thiosemicarbazide (B42300) group (-NH-CS-NH-N=CH-). This moiety has been a subject of scientific interest since the 19th century due to its diverse biological properties. researchgate.netresearchgate.net The biological significance of thiosemicarbazones is largely attributed to their ability to act as chelating agents for metal ions, which can influence their therapeutic action. whiterose.ac.uknih.gov

The incorporation of the thiosemicarbazone moiety into molecular designs has led to the development of scaffolds with a wide range of bioactivities, including:

Anticancer: Thiosemicarbazones have demonstrated significant anticancer activity against various cell lines, often through mechanisms that involve the induction of apoptosis. researchgate.netresearchgate.net

Antibacterial: Both thiosemicarbazones and their precursors, thiosemicarbazides, exhibit antibacterial properties, making them promising candidates for the development of new antibiotics. researchgate.netgoogle.com

Antifungal: The mechanism of antifungal action for thiosemicarbazones often involves the disruption of fungal cell membranes and inhibition of protein synthesis. researchgate.net

Antiviral: The antiviral potential of thiosemicarbazones has been recognized for many years, with some derivatives showing activity against various viruses. researchgate.netresearchgate.net

Anti-inflammatory: Certain thiosemicarbazone derivatives have also been reported to possess anti-inflammatory properties. researchgate.netresearchgate.net

The structural versatility of the thiosemicarbazone group allows for the synthesis of a wide array of derivatives with tailored biological activities. researchgate.net

Positioning of 3 1 Piperidinylcarbothioyl 1h Indole Within Indole Thiosemicarbazone and Piperidine Containing Derivatives Research

Advanced Spectroscopic Characterization

Spectroscopic techniques are pivotal in elucidating the molecular framework of newly synthesized compounds. By analyzing the interaction of electromagnetic radiation with the molecule, detailed information about its electronic structure, functional groups, and atomic connectivity can be obtained.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. It provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

In the ¹H NMR spectrum of related 4-piperidine-based thiosemicarbazones, the protons of the N=CH group typically appear as a singlet in the downfield region, between δ 7.95 and 8.18 ppm. nih.gov The protons associated with the benzene (B151609) ring are generally observed in the δ 7.0–8.0 ppm range, while the piperidine protons resonate between δ 1.0 and 5.0 ppm. nih.gov For the indole moiety, the proton on the nitrogen atom (N-H) of an unsubstituted indole typically shows a broad singlet signal. hmdb.cachemicalbook.com

Table 1: Representative ¹H and ¹³C NMR Spectral Data for Indole and Piperidine Moieties

Nucleus Moiety Chemical Shift (δ, ppm) Reference
¹HIndole N-HBroad singlet hmdb.cachemicalbook.com
¹HIndole Aromatic C-H7.0 - 8.0 nih.gov
¹HPiperidine C-H1.0 - 5.0 nih.gov
¹³CIndole CarbonsVaries rsc.org

Note: The exact chemical shifts for "this compound" would require experimental determination but can be predicted based on the analysis of these related structures.

Mass Spectrometry (MS, HRMS, ESI-MS) for Molecular Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). Electrospray ionization (ESI-MS) is a soft ionization technique commonly used for the analysis of relatively polar, and thermally labile molecules.

For indole derivatives, ESI-MS is effective in generating the protonated molecular ion [M+H]⁺. For instance, 1H-indole-3-carbaldehyde shows an [M+H]⁺ ion at m/z 146, and its 1-benzyl derivative shows an [M+H]⁺ ion at m/z 236. rsc.org This technique would be expected to readily confirm the molecular weight of "this compound". HRMS analysis provides the high-accuracy mass measurement necessary to confirm the elemental formula of the synthesized compound. researchgate.net

Infrared Spectroscopy (IR) for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of an indole-containing compound typically shows a characteristic stretching vibration for the N-H group around 3406 cm⁻¹. researchgate.net Aromatic C=C stretching vibrations appear in the range of 1508-1577 cm⁻¹, while C-C in-ring stretching vibrations are observed around 1616 cm⁻¹ and 1456 cm⁻¹. researchgate.net For indole-3-acetic acid, the indole N-H band is observed at 3389 cm⁻¹. researchgate.net The presence of the thiocarbonyl group (C=S) in "this compound" would be expected to show a characteristic absorption band in the IR spectrum, which is crucial for confirming the thiosemicarbazone linkage.

Table 2: Characteristic IR Absorption Frequencies for Indole Functional Groups

Functional Group Vibrational Mode Frequency (cm⁻¹) Reference
N-HStretching~3406 researchgate.net
Aromatic C=CStretching1508 - 1577 researchgate.net
C-C (in ring)Stretching1456, 1616 researchgate.net

X-ray Crystallography for Molecular Geometry and Absolute Configuration

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional molecular structure of a crystalline solid. It provides precise information about bond lengths, bond angles, and the absolute configuration of chiral centers. For complex hybrid molecules like indole-thiosemicarbazone-piperidine derivatives, X-ray crystallography can unambiguously establish the connectivity of the different moieties and their spatial arrangement. nih.gov For instance, in a study of 5-bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione, X-ray analysis revealed a triclinic crystal system with the space group P-1. researchgate.net Such analysis would provide unequivocal proof of the structure of "this compound" if suitable crystals can be obtained. The resulting data includes unit cell dimensions (a, b, c, α, β, γ), crystal system, and space group, which are unique for a given crystalline compound. researchgate.netresearchgate.net

Chromatographic Techniques for Purity and Separation (e.g., HPLC)

Chromatographic techniques are essential for the purification of synthesized compounds and for assessing their purity. High-Performance Liquid Chromatography (HPLC) is a powerful method for separating components of a mixture. For indole derivatives, reversed-phase HPLC is commonly employed. nih.govcetjournal.it A typical mobile phase might consist of a mixture of methanol (B129727) and water, often with an additive like trifluoroacetic acid (TFA) to improve peak shape. cetjournal.it The purity of the final compound is determined by integrating the peak area of the target compound relative to any impurities. HPLC is also instrumental in separating diastereomers and enantiomers of chiral indole-piperidine hybrids, often on a semi-preparative scale to obtain analytically pure samples for further characterization. nih.gov

Mechanistic Investigations of Biological Activities in Non Clinical Systems

Cellular Pathway Interrogation

Induction of Apoptosis in Cellular Models

Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. It is characterized by specific morphological changes, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. nih.gov Many natural compounds, including those with indole (B1671886) and piperidine (B6355638) scaffolds, have been shown to induce apoptosis in cancer cells, making it a key mechanism for potential anticancer activity. nih.govnih.gov

The piperidine moiety, present in compounds like piperine (B192125), has been demonstrated to induce apoptosis through the generation of reactive oxygen species (ROS). nih.gov This increase in ROS can lead to a loss of mitochondrial membrane potential (MMP), DNA fragmentation, and the activation of key executioner enzymes like caspase-3. nih.gov Studies on piperine in human cervical adenocarcinoma (HeLa) cells showed a significant, dose-dependent induction of apoptosis, characterized by nuclear condensation and an accumulation of cells in the sub-G1 phase of the cell cycle, which is indicative of apoptotic DNA fragmentation. nih.gov

Similarly, the indole nucleus is a core structure in many alkaloids that trigger apoptosis. nih.gov For instance, certain β-carboline-linked oxindole (B195798) hybrids, which contain an indole core, have been shown to induce apoptosis by increasing the expression of the pro-apoptotic protein Bax and caspases-3, -8, and -9, while decreasing the expression of the anti-apoptotic protein Bcl-2. nih.gov The induction of apoptosis by these related compounds suggests that 3-(1-piperidinylcarbothioyl)-1H-indole may also engage these pathways, leveraging the properties of both its indole and piperidine components.

Table 1: Apoptotic Activity of Structurally Related Compounds

Compound Cell Line Key Findings Reference
Piperine HeLa Induced apoptosis via ROS generation, loss of MMP, and caspase-3 activation. nih.gov nih.gov
(E)-1-benzyl-5-bromo-3-{[1-(2,5-dimethoxyphenyl)-9H-pyrido[3,4-b]indol-3-yl]methylene}indolin-2-one HCT-15 Induced apoptosis through enhanced expression of Bax and caspases-3/8/9 and reduced Bcl-2 expression. nih.gov nih.gov

Disruption of Microtubule Dynamics and Polymerization

Microtubules are highly dynamic cytoskeletal proteins essential for cell division, motility, and intracellular transport. nih.gov They are formed by the polymerization of α- and β-tubulin dimers. The disruption of microtubule dynamics is a clinically validated strategy in cancer therapy. nih.gov Inhibitors of tubulin polymerization can bind to tubulin, often at the colchicine (B1669291) binding site, preventing the formation of the mitotic spindle and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.govnih.gov

The indole moiety is a recognized pharmacophore in many tubulin polymerization inhibitors. nih.govmdpi.com For example, novel indole-chalcone derivatives have been shown to exert antitumor activity by destabilizing microtubules. nih.gov Similarly, a series of indole-based combretastatin (B1194345) analogues were synthesized and found to inhibit tubulin polymerization by binding to the colchicine site at the interface of α- and β-tubulin. nih.gov One potent compound from this series, analogue 2d , demonstrated significant anti-cancer activity against leukemia (THP-1) and breast cancer (MCF-7) cell lines with IC50 values of 0.80 µM and 0.37 µM, respectively. nih.gov

Furthermore, indole-modified latonduine derivatives have been shown to possess excellent microtubule-destabilizing activities, in some cases more potent than the well-known agent colchicine. cityu.edu.hk These findings highlight the crucial role of the indole scaffold in interacting with tubulin and disrupting its function.

Table 2: Tubulin Polymerization Inhibition by Indole Derivatives

Compound Class Key Findings IC50 Value (Tubulin Polymerization) Reference
Indole-based Combretastatin Analogues Bind to the colchicine site and prevent tubulin polymerization. nih.gov 0.37-0.80 µM (for compound 2d against cancer cells) nih.gov
Indole-Chalcone Derivatives Exert antitumor activity through microtubule destabilization. nih.gov Not Specified nih.gov
Indololatonduine Derivatives Showed potent microtubule-destabilizing activities. cityu.edu.hk Not Specified cityu.edu.hk

Inhibition of Protein Kinases

Protein kinases are a large family of enzymes that regulate a majority of cellular pathways, including signal transduction, metabolism, and cell cycle progression. nih.gov The aberrant activity of specific protein kinases is a hallmark of many diseases, including cancer and autoimmune disorders, making them important therapeutic targets. nih.gov

The indole scaffold is a common feature in many compounds designed as protein kinase inhibitors. google.com For instance, a series of indole-piperazine hybrid structures were developed as potent and selective inhibitors of Class I histone deacetylases (HDACs), but their kinase activity is also an area of interest. nih.gov Research into small molecule inhibitors has led to the discovery of compounds targeting specific kinases like Protein Kinase Cθ (PKCθ), which is involved in T-cell activation and autoimmune diseases. nih.gov While direct studies on this compound are limited, related indole carboxamide compounds have been patented for their utility as kinase inhibitors, suggesting potential activity for this structural class. google.com The development of pyrazolo[3,4-d]pyrimidine analogues has also provided insights into the binding modes of kinase inhibitors.

Modulation of Histone Deacetylases

Histone deacetylases (HDACs) are enzymes that remove acetyl groups from histone and non-histone proteins, playing a crucial role in the epigenetic regulation of gene expression. nih.govbroadinstitute.org HDAC inhibitors (HDACis) disrupt this process, leading to altered chromatin structure and the expression of genes involved in cell cycle arrest and apoptosis, making them a promising class of anticancer drugs. nih.govbroadinstitute.org

The indole ring is a key structural component in several classes of HDAC inhibitors. nih.gov For example, indole-piperazine hybrids have been discovered that show submicromolar activity against HDAC1. nih.gov Specifically, compound 6a from this series exhibited an IC50 of 205 nM against HDAC1 and showed a preferential affinity for class I HDACs. nih.gov Other research has identified that the inhibition of HDACs 1, 2, and 3 is important for correcting certain cellular defects. broadinstitute.org While there is no direct evidence for this compound as an HDACi, the established activity of related indole derivatives suggests this as a potential mechanism of action.

Table 3: HDAC Inhibition by Indole-Piperazine Hybrids

Compound Target IC50 Key Findings Reference
6a (Indole-piperazine hybrid) HDAC1 205 nM Showed submicromolar activity and preferable affinity for class I HDACs. nih.gov nih.gov

| 6b (Indole-piperazine hybrid) | HDAC1 | 280 nM | Showed submicromolar activity against HDAC1. nih.gov | nih.gov |

Interference with DNA Topoisomerase Activity

DNA topoisomerases are essential enzymes that manage the topology of DNA during processes like replication, transcription, and recombination. nih.govnih.gov They function by creating transient breaks in the DNA backbone. nih.gov Human topoisomerase IIα is a well-established target for anticancer drugs, as its inhibition can lead to the accumulation of DNA damage and trigger cell death in rapidly proliferating cancer cells. nih.gov

The thiosemicarbazide (B42300) scaffold, which is structurally related to the piperidinylcarbothioyl group in the title compound, is a known pharmacophore for topoisomerase IIα inhibition. nih.gov Studies have identified 1,4-disubstituted thiosemicarbazide derivatives that inhibit the catalytic activity of human DNA topoisomerase IIα. nih.gov Some of these compounds act as "topoisomerase poisons," meaning they stabilize the covalent complex between the enzyme and DNA, leading to permanent DNA strand breaks. nih.gov For example, certain thiosemicarbazide derivatives were found to be potent inhibitors of human DNA topoisomerase IIα, with activity significantly higher than the clinical drug etoposide. nih.gov This suggests that the carbothioyl moiety of this compound could potentially confer similar inhibitory activity against topoisomerases.

Regulation of NF-κB Signaling Pathways

The nuclear factor-kappa B (NF-κB) family of transcription factors plays a central role in regulating immune responses, inflammation, and cell survival. nih.govnih.gov In many cancers, the NF-κB pathway is constitutively active, which helps tumor cells evade apoptosis and promotes metastasis. nih.govmdpi.com Therefore, inhibiting the NF-κB signaling cascade is a key therapeutic strategy. mdpi.com

The indole-3-yl motif, particularly from Indole-3-carbinol (I3C), has been extensively studied for its ability to modulate NF-κB signaling. nih.govnih.gov I3C has been shown to suppress the activation of NF-κB by preventing the degradation of its inhibitor, IκBα. selleckchem.com This action blocks the translocation of the active NF-κB dimer (typically p65/p50) to the nucleus. nih.gov By inhibiting NF-κB, I3C can downregulate the expression of numerous NF-κB target genes that promote cell survival and are anti-apoptotic, such as Bcl-2, XIAP, and survivin. nih.gov This suppression of anti-apoptotic gene products enhances the cell's sensitivity to apoptotic stimuli. nih.gov The regulatory effect of the indole-3-yl group on this critical survival pathway suggests a similar potential for this compound.

Antioxidant Activity and Reactive Oxygen Species Scavenging Mechanisms

Reactive oxygen species (ROS) are highly reactive molecules generated during normal cellular metabolism. When produced in excess, they cause oxidative stress, leading to damage of lipids, proteins, and DNA, and contributing to various pathological conditions. Antioxidants are molecules that can neutralize these ROS, thereby preventing cellular damage. nih.govnih.gov

Phytochemicals containing an indole core, such as Indole-3-carbinol (I3C), have demonstrated significant antioxidant properties. nih.govnih.gov I3C has been shown to reduce oxidative stress markers in various non-clinical models. nih.gov Its protective effects are linked to its ability to reverse increases in inflammatory and oxidative markers like interleukin 6, tumor necrosis factor α, and the activity of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) oxidase. nih.gov The antioxidant mechanism of indole compounds often involves scavenging free radicals and modulating the activity of endogenous antioxidant enzymes. This established antioxidant capacity of the indole nucleus suggests that this compound may also possess the ability to scavenge ROS and mitigate oxidative stress.

Receptor Binding and Ligand-Receptor Interaction Profiling

The interaction of indole-based compounds with various receptors is a key determinant of their pharmacological effects. The unique structural features of the indole scaffold allow it to bind to a wide range of biological targets.

Ligand Interactions with Serotonin (B10506) Receptors (e.g., h5-HT2A, 5-HT6)

Serotonin (5-hydroxytryptamine, 5-HT) receptors are crucial targets for drugs affecting the central nervous system. nih.gov The 5-HT2A receptor, in particular, is a primary target for many antipsychotic and psychoactive drugs. nih.govnih.gov The ability of a ligand to bind to the high-affinity state of the 5-HT2A and 5-HT2C receptors is highly correlated with its intrinsic activity. nih.gov While numerous indole derivatives have been studied for their affinity to serotonin receptors, specific binding data for this compound on h5-HT2A or 5-HT6 receptors is not detailed in available literature. However, the indole nucleus is a common feature in many potent 5-HT receptor ligands. For instance, derivatives of 3-(1,2,3,6-tetrahydro-pyridin-4-yl)-1H-indoles have been developed as high-affinity serotonergic ligands. nih.gov The 5-HT6 receptor, which is primarily found in the brain, is a target for cognitive enhancement, and various 2-alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles have been explored as agonists for this receptor. bohrium.com

Affinity for Cannabinoid Receptors (CB1 and CB2)

The cannabinoid receptors CB1 and CB2 are central to the endocannabinoid system and are targeted by both natural and synthetic cannabinoids. nih.gov The indole scaffold is a key component of many synthetic cannabinoids. nih.gov Structure-activity relationship studies on indole-2-carboxamides, which are structurally related to the target compound, have identified potent allosteric modulators of the CB1 receptor. nih.gov For example, the compound 5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide (ORG27569) is a known allosteric modulator of CB1. nih.gov

Research on indole- and indazole-3-carboxamides demonstrates that minor structural modifications can lead to significant changes in activity at CB1 and CB2 receptors. nih.gov For instance, the compound 5F-MDMB-PICA, an indole-3-carboxamide derivative, is a highly potent agonist at both CB1 and CB2 receptors. nih.gov Another class of related compounds, 3-indolyl-1-naphthylmethanes, also shows significant affinity for the CB1 receptor, suggesting that binding is mediated by aromatic stacking interactions within the receptor's transmembrane helices. researchgate.net While direct binding affinities for this compound are not available, the data from related indole carboxamides suggest a potential for interaction with cannabinoid receptors.

Table 1: Cannabinoid Receptor Activity for Selected Indole-3-Carboxamide Derivatives

Compound CB1 EC₅₀ (nM) CB2 EC₅₀ (nM) Efficacy (Eₘₐₓ) at CB1
5F-MDMB-PICA 3.26 0.87 ~3x JWH-018
ADB-FUBINACA 0.69 0.59 ~3x JWH-018
AM-2201 23.5 - 98.8%

Data sourced from a study on indole- and indazole-3-carboxamide-based synthetic cannabinoids. nih.gov EC₅₀ represents the half-maximal effective concentration. Eₘₐₓ represents the maximum efficacy.

Mechanisms of Nav1.7 Voltage-Gated Sodium Channel Inhibition

The voltage-gated sodium channel Nav1.7 is a genetically validated target for pain, as its inhibition can lead to analgesia. nih.govresearchgate.net Selective inhibitors of Nav1.7 are sought after to avoid side effects associated with non-selective sodium channel blockers. nih.gov Although many potent and selective Nav1.7 inhibitors are based on an aryl sulfonamide scaffold, research into new structural classes is active. bohrium.comnih.govresearchgate.net

Recently, a novel class of 1H-indole-3-propionamide inhibitors has been identified. bohrium.comnih.govresearchgate.net The compound designated WN2-R from this class was found to be a highly effective Nav1.7 inhibitor with an IC₅₀ of 24.7 ± 9.4 nM. bohrium.comnih.gov Molecular dynamics simulations suggest that it binds within the VSDIV pocket of the Nav1.7 channel. bohrium.comnih.govresearchgate.net While the specific mechanism of this compound on Nav1.7 has not been reported, the findings on other indole derivatives highlight the potential of this scaffold for developing novel Nav1.7 inhibitors.

Anti-inflammatory Action through Molecular Targets

Inflammation is a complex biological response, and many indole derivatives have demonstrated anti-inflammatory properties by targeting key molecules in inflammatory pathways. nih.gov Indole-3-carbinol (I3C), for example, acts as a potent anti-inflammatory agent by suppressing the production of pro-inflammatory cytokines such as IL-6 and TNF-α. nih.govnih.gov It can also mitigate oxidative stress, which is closely linked to inflammation. nih.govmdpi.com

The anti-inflammatory effects of some indole derivatives are mediated through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. nih.gov For instance, newly synthesized N-methylsulfonyl-indole derivatives have shown dual COX-2/5-LOX inhibitory activity. nih.gov Molecular docking studies on certain indole-amide derivatives of ursolic acid suggest that their anti-inflammatory action may be mediated through the inhibition of the NF-κB signaling pathway, a critical regulator of immune and inflammatory responses. chemrxiv.org

Table 2: Anti-inflammatory Activity of Selected Indole Derivatives

Compound Class Molecular Target(s) Observed Effect
Indole-3-Carbinol (I3C) IL-6, TNF-α Suppression of pro-inflammatory cytokines. nih.gov
N-methylsulfonyl-indoles COX-2, 5-LOX Dual inhibition of inflammatory enzymes. nih.gov

Mechanistic Basis of Antimicrobial and Antiviral Activity in In Vitro Systems

The indole nucleus is a privileged scaffold in the development of antimicrobial and antiviral agents.

Antimicrobial Activity: Several studies have highlighted the antimicrobial potential of indole derivatives containing a carbothioamide or a related functional group. nih.govcardiff.ac.ukresearchgate.net For example, indole derivatives substituted with 1,2,4-triazole (B32235) and hydrazinecarbothioamide exhibit a broad spectrum of activity against various bacteria and fungi, with Minimum Inhibitory Concentration (MIC) values ranging from 3.125 to 50 µg/mL. cardiff.ac.ukresearchgate.net The presence of a chloro substituent on the phenyl ring attached to the side chain appears to be beneficial for activity. nih.gov

Another class of related compounds, α,ω-di(indole-3-carboxamido)polyamine derivatives, has shown potent activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), with a proposed mechanism involving the disruption of the bacterial membrane. nih.gov Similarly, indole-3-acetamido-polyamine conjugates exhibit strong growth inhibition of MRSA and Cryptococcus neoformans, with some acting as bactericides. mdpi.com Furthermore, 3-(4,5-diaryl-1H-imidazol-2-yl)-1H-indole derivatives have demonstrated potent activity against MRSA and other Gram-positive bacteria. nih.gov

Antiviral Activity: The antiviral properties of indole derivatives have also been investigated. A study on a water-soluble indole-3-carboxylic acid derivative, which also contains a piperidinomethyl group, demonstrated a reliable antiviral effect against SARS-CoV-2 in in vitro studies. nih.govactanaturae.runih.gov At a concentration of 52.0 μM, this compound completely inhibited the replication of the virus. nih.govactanaturae.ru The proposed mechanisms include the induction of interferon and the suppression of syncytium formation induced by the viral spike protein by 89%. nih.govactanaturae.ru This compound showed high activity with an IC₅₀ of 1.06 μg/mL and a high selectivity index of 78.6. nih.govactanaturae.runih.gov

Computational and Theoretical Studies in Indole Thiosemicarbazone Piperidine Chemistry

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of indole-thiosemicarbazone-piperidine chemistry, docking simulations are instrumental in understanding how these ligands interact with protein targets at the molecular level.

Research has shown that thiosemicarbazone-indole derivatives have the potential to act as inhibitors for various enzymes and receptors implicated in diseases like cancer. For instance, docking studies against the androgen receptor, a key target in prostate cancer, have been performed to elucidate the binding modes of these compounds. nih.govnih.gov Specific derivatives have demonstrated strong binding affinities, with binding scores recorded at -8.5 kcal/mol and -8.8 kcal/mol, suggesting potent inhibitory potential. nih.govnih.gov These favorable binding energies are attributed to a network of interactions, including hydrogen bonds and hydrophobic interactions with key amino acid residues within the receptor's active site.

Similarly, docking studies have been conducted to evaluate the interaction of these compounds with other significant enzymes. In studies targeting aldose reductase (ALR2), an enzyme linked to diabetic complications, indole-thiosemicarbazones have been analyzed to understand their binding poses within the active site. nih.gov These simulations help identify the crucial structural features of the ligand that are necessary for effective binding and inhibition. The insights gained from these simulations are vital for rational drug design, allowing for the structural modification of the lead compound to enhance its binding affinity and selectivity for the target protein. nih.gov

Table 1: Molecular Docking Results for Indole-Thiosemicarbazone Derivatives
Compound Derivative IDTarget ProteinDisease ContextBinding Score (kcal/mol)Key Interacting Residues
Compound 7Androgen ReceptorProstate Cancer-8.5Not Specified
Compound 22Androgen ReceptorProstate Cancer-8.8Not Specified
Compound 3fAldose Reductase (ALR2)Diabetic ComplicationsNot SpecifiedNot Specified

Computational Structure-Activity Relationship (QSAR/SAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For indole-thiosemicarbazone derivatives, QSAR models have been developed to predict their antiproliferative activity against cancer cell lines, such as the PC3 prostate cancer cell line. nih.govunar.ac.id

These models are constructed using a set of known molecules (a training set) and are then validated using an external set of molecules (a test set). A robust QSAR model was developed using a genetic function algorithm-multilinear regression approach, which demonstrated excellent predictive power. nih.govnih.gov The statistical quality of this model was confirmed by several parameters, including a high coefficient of determination (R²) of 0.972517, an adjusted R² of 0.964665, and a low leave-one-out cross-validation (LOF) value of 0.076524. nih.govnih.gov

The analysis identified several molecular descriptors that are highly dependent on the proliferative activity of these compounds. These descriptors include SHBd (a descriptor for hydrogen bond donors), SsCH3 (related to the count of single-bonded CH3 groups), JGI2 (a topological charge index), and RDF60p (Radial Distribution Function descriptor). nih.govnih.gov This information is crucial as it highlights the specific physicochemical properties and structural features that are critical for the biological activity of these molecules, thereby guiding the synthesis of new derivatives with potentially enhanced potency. unar.ac.id

Table 2: Statistical Validation of a QSAR Model for Indole-Thiosemicarbazone Derivatives
Statistical ParameterValueInterpretation
Coefficient of Determination (R²)0.972517Indicates a strong correlation between predicted and observed activity.
Adjusted R-squared (R²adj)0.964665Adjusts for the number of descriptors in the model.
Leave-one-out cross-validation (LOF)0.076524A low value indicates good internal predictive ability.
Concordance Correlation Coefficient (CCC)0.9235Measures the agreement between predicted and observed values.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Parameters

The success of a potential drug candidate is highly dependent on its pharmacokinetic profile, which includes Absorption, Distribution, Metabolism, and Excretion (ADME). In silico ADMET prediction tools are employed early in the drug discovery process to evaluate the drug-like properties of compounds such as 3-(1-piperidinylcarbothioyl)-1H-indole and its analogs. researchgate.net

Studies on indole-thiosemicarbazone compounds have shown that they generally exhibit favorable ADME profiles. scielo.brnih.gov Predictions indicate good oral bioavailability, which is a desirable characteristic for drug candidates. scielo.brnih.govnih.gov Furthermore, these compounds are often found to comply with Lipinski's "rule of five," a guideline used to evaluate drug-likeness and determine if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans. researchgate.net

Toxicity predictions are also a critical component of in silico analysis. For the indole-thiosemicarbazone class, evaluations have suggested low cytotoxicity against normal cells and a low likelihood of being hemolytic. scielo.brnih.gov These computational screenings help to prioritize compounds with a higher probability of success in later preclinical and clinical stages by weeding out those with predicted unfavorable pharmacokinetic or toxicity profiles.

Table 3: Predicted ADME Properties for Indole-Thiosemicarbazone Analogs
ADME ParameterPredicted OutcomeSignificance
Oral BioavailabilityGoodHigh potential for absorption after oral administration.
Lipinski's Rule of FiveCompliantIndicates good drug-like properties.
Cytotoxicity (Normal Cells)LowSuggests a favorable safety profile.
Hemolytic PotentialLowLow risk of damaging red blood cells.
Drug-likenessGoodCompound has characteristics common to known drugs.

Molecular Dynamics Simulations for Conformational Analysis and Binding Site Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. MD simulations are performed on the docked complexes of indole-thiosemicarbazone ligands with their protein targets to assess the stability of the binding and to analyze the conformational changes that may occur. mdpi.com

Additionally, Root Mean Square Fluctuation (RMSF) analysis is used to identify the flexibility of individual amino acid residues, providing insights into which parts of the protein are most affected by the ligand binding. mdpi.com These simulations reinforce the findings from molecular docking and provide a more detailed understanding of the dynamic nature of the ligand-receptor interaction, which is crucial for predicting the compound's efficacy. nih.gov

Table 4: Summary of Molecular Dynamics Simulation Findings
Simulation ParameterTypical ObservationInterpretation
Simulation Time100 - 200 nsSufficient duration to assess complex stability.
Protein RMSDLow and stable fluctuationsThe protein structure remains stable upon ligand binding.
Ligand RMSDLow and stable fluctuationsThe ligand remains stably bound in the active site.
RMSFLow fluctuations in binding site residuesKey interacting residues are stabilized by the ligand.

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules like this compound. nih.gov These calculations provide detailed information about molecular geometry, electronic structure, and reactivity.

A key aspect of these studies is the analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the chemical reactivity and kinetic stability of the molecule. youtube.com A large HOMO-LUMO gap generally implies high stability and low reactivity. youtube.com

Furthermore, DFT calculations are used for Mulliken population analysis, which determines the partial atomic charges on each atom in the molecule. orientjchem.org This analysis can identify the most reactive sites. For thiosemicarbazones, such studies have shown that the nitrogen atom of the azomethine group and the sulfur atom of the thione group often carry the greatest negative charges, suggesting these are the primary sites for coordination with metal ions. orientjchem.org These theoretical insights are invaluable for understanding the molecule's intrinsic properties and predicting its behavior in chemical reactions and biological interactions. researchgate.net

Table 5: Key Parameters from Quantum Chemical Calculations
ParameterInformation ProvidedSignificance
HOMO EnergyEnergy of the highest occupied molecular orbitalRelates to the electron-donating ability of the molecule.
LUMO EnergyEnergy of the lowest unoccupied molecular orbitalRelates to the electron-accepting ability of the molecule.
HOMO-LUMO GapEnergy difference between HOMO and LUMOIndicator of chemical stability and reactivity.
Mulliken Atomic ChargesDistribution of electron charge among atomsIdentifies nucleophilic and electrophilic sites for reactions.

Theoretical Investigations of Reaction Pathways and Mechanisms

The synthesis of this compound and related thiosemicarbazones is typically achieved through a Schiff base condensation reaction. This reaction involves the condensation of an aldehyde or ketone with a thiosemicarbazide (B42300). Specifically for this class of compounds, indole-3-carboxaldehyde is reacted with an appropriately substituted thiosemicarbazide (in this case, 1-piperidinecarbothiohydrazide). researchgate.net

This synthesis is often carried out in a solvent like methanol (B129727) or ethanol, sometimes with a catalytic amount of acid to facilitate the reaction. researchgate.net The reaction proceeds via the nucleophilic attack of the primary amine of the thiosemicarbazide on the carbonyl carbon of the indole (B1671886) aldehyde, followed by dehydration to form the characteristic C=N (imine) bond of the thiosemicarbazone. researchgate.net

While experimental studies have optimized these synthetic routes, theoretical investigations can provide a deeper understanding of the reaction mechanism. Computational chemistry can be used to model the reaction pathway, calculating the energies of reactants, intermediates, transition states, and products. Such studies can elucidate the energetics of the reaction, confirm the proposed mechanism, and explain the role of catalysts. By modeling these pathways, researchers can predict the feasibility of different synthetic routes and potentially design more efficient methods for producing these valuable compounds.

Broader Research Applications in Chemical Biology and Materials Science

Development of Molecular Probes for Biological Target Identification

The intrinsic properties of the indole (B1671886) nucleus make it an excellent candidate for the development of molecular probes. Indole and its derivatives are known to possess fluorescent properties, which can be exploited for detection and imaging purposes in biological systems. mdpi.com The structure of 3-(1-piperidinylcarbothioyl)-1H-indole is analogous to D-π-A (donor-π-acceptor) systems, which are often used in the design of optical probes. mdpi.com

Furthermore, the thiourea (B124793) moiety is recognized for its ability to coordinate with metal ions and participate in hydrogen bonding, making it a versatile component in sensors. nih.govanalis.com.my Thiourea derivatives have been successfully employed as fluorescent detectors for heavy metal ions like mercury (Hg²⁺) in aqueous solutions. nih.govanalis.com.my This suggests that this compound could be developed into a ratiometric sensor, where the binding of an analyte to the thiourea or piperidine (B6355638) portion could modulate the fluorescence emission of the indole core. The piperidine ring provides a convenient point for synthetic modification, allowing for the attachment of reactive groups for covalent labeling of biological targets or affinity tags for target pull-down experiments.

Scaffold Optimization for Novel Bioactive Small Molecule Discovery

The indole ring system is a cornerstone in medicinal chemistry, serving as the foundation for a multitude of therapeutic agents due to its ability to mimic the structure of peptides and bind to a wide variety of protein receptors. mdpi.comnih.gov The combination of an indole core with a thiourea linker creates a powerful scaffold for generating libraries of diverse small molecules. nih.gov Research into indole-thiourea derivatives has revealed a broad spectrum of biological activities. For example, various compounds based on this scaffold have been synthesized and evaluated as potent inhibitors of enzymes like tyrosinase, which is involved in pigmentation disorders. mdpi.com

The process of scaffold optimization involves systematically modifying different parts of the lead molecule, this compound, to enhance potency and selectivity for a given biological target. The indole ring can be substituted at various positions, the piperidine ring can be altered, and the thiourea linker can be replaced with other groups to explore the structure-activity relationship (SAR). mdpi.com Studies on related structures have shown that even minor modifications, such as the addition of substituents to the indole ring, can significantly impact biological activity. mdpi.commdpi.com For instance, a series of 3-piperidin-4-yl-1H-indoles was synthesized and screened for antimalarial activity, demonstrating that this scaffold can serve as a novel chemotype for infectious diseases. nih.gov

Derivative ClassModification AreaObserved Biological ActivityReference(s)
Indole-Thiourea Hybrids Substitution on Indole/ThioureaTyrosinase Inhibition mdpi.com
3-Piperidin-4-yl-1H-indoles N-Piperidinyl modificationsAntimalarial (anti-Plasmodium) nih.gov
Quinoline/Pyridine Indole-Sulfonamides Hybridization with other heterocyclesCarbonic Anhydrase Inhibition mdpi.com
Indole-based Tubulin Inhibitors Linkage to other pharmacophoresAnticancer (Tubulin Polymerization Inhibition) nih.gov

Contributions to the Understanding of Disease Etiology at a Molecular Level

The indole nucleus is not just a synthetic scaffold but also a fundamental component of key biological molecules. nih.gov It is derived from the essential amino acid tryptophan, and its derivatives, such as the neurotransmitter serotonin (B10506), play crucial roles in human physiology. nih.govbiosynth.comcreative-proteomics.com Recent research has highlighted the importance of indole and its metabolites, produced by the gut microbiota from dietary tryptophan, in regulating host health and disease. creative-proteomics.comnih.gov These gut-derived indoles, including indole-3-propionic acid and indole-3-acetic acid, are involved in modulating inflammation, metabolic function, and immune responses. nih.gov

Given this biological context, synthetic molecules like this compound can serve as valuable chemical tools to dissect these complex pathways. By acting as mimics, agonists, or antagonists of natural indole-based signaling molecules, such compounds can be used to probe the function of specific receptors or enzymes involved in indole signaling. This allows researchers to untangle the molecular mechanisms by which the gut-brain axis operates or how metabolic diseases develop. For instance, such a compound could be used to investigate its interaction with targets like the aryl hydrocarbon receptor (AHR), a key mediator of the effects of many indole derivatives.

Applications in Fragment-Based Lead Discovery Methodologies

Fragment-based lead discovery (FBLD) is a powerful strategy in modern drug development that involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind to a biological target. These low-affinity hits are then optimized, often by linking them together or growing them, to produce high-affinity lead compounds.

The structure of this compound can be conceptually deconstructed into three distinct fragments that are common in FBLD libraries:

Indole: A prevalent fragment known to participate in key interactions within protein binding sites. nih.govnih.gov

Piperidine: A common saturated heterocycle that provides a three-dimensional scaffold and vectors for exiting the binding pocket.

Thiourea: A versatile linker and hydrogen-bonding unit. acs.orgnih.gov

This compound can be viewed as the successful outcome of a fragment-linking or merging strategy. Conversely, the individual fragments can be used in initial screening campaigns. For example, indole and piperidine fragments could be identified as binding to adjacent pockets on a protein target. A subsequent synthetic effort could then use a thiourea group to link these two fragments, leading to a molecule like this compound with significantly improved affinity and lead-like properties. Thiourea-catalyzed enantioselective additions of indoles to various electrophiles are established reactions, highlighting the chemical tractability of combining these fragments into more complex, chiral structures. acs.orgnih.gov

Potential in Advanced Materials Science for Optical or Electronic Properties

The applications of indole and thiourea derivatives extend beyond biology into materials science. Indole-containing compounds are known to possess interesting photophysical properties and have been investigated for use in non-linear optical (NLO) materials. nih.gov The electronic properties of the indole ring can be tuned by adding electron-donating or electron-withdrawing substituents, which in turn affects its optical response. nih.gov

Thiourea has established industrial uses, including in the production of resins, as a precursor to metal sulfides, and as a corrosion inhibitor for metals. wikipedia.orgtandfonline.com The sulfur atom in the thiourea moiety can strongly adsorb to metal surfaces, forming a protective layer. analis.com.my

The combination of these two moieties in this compound suggests several potential materials science applications.

Optical Sensors: The compound could function as a colorimetric or fluorescent sensor. The thiourea group can act as a selective binding site for specific metal ions, and this binding event could induce a change in the electronic structure of the indole ring, leading to a detectable shift in its absorption or fluorescence spectrum. nih.govanalis.com.my

Novel Polymers: The indole and piperidine nitrogens provide sites for polymerization. Incorporation of this molecule into a polymer backbone could yield materials with unique optical or conductive properties.

Corrosion Inhibitors: Leveraging the known ability of thiourea derivatives to prevent corrosion, this compound could be investigated as a specialized inhibitor, where the indole and piperidine groups could be tailored to improve solubility or enhance film-forming properties on specific metal surfaces. tandfonline.com


Future Perspectives and Emerging Research Directions for 3 1 Piperidinylcarbothioyl 1h Indole Research

Innovations in Synthetic Strategies for Analog Diversity

The generation of a diverse library of analogs is crucial for establishing robust structure-activity relationships (SAR) and optimizing lead compounds. Future synthetic endeavors for 3-(1-piperidinylcarbothioyl)-1H-indole will likely focus on innovative strategies that allow for rapid and efficient diversification of the core structure.

Key areas of innovation may include:

Combinatorial Chemistry Approaches: High-throughput synthesis of a wide array of analogs by systematically modifying the indole (B1671886), piperidine (B6355638), and thiocarbamoyl moieties. This could involve the use of various substituted indoles and piperidines to explore the impact of different functional groups on biological activity.

Novel Catalyst Development: The exploration of new catalytic systems to facilitate the construction of the thiocarbamoyl linkage and the modification of the indole ring. This could lead to more efficient and environmentally friendly synthetic routes.

Flow Chemistry Synthesis: The application of continuous flow technologies can offer advantages in terms of reaction control, scalability, and safety, enabling the rapid production of a library of analogs for screening.

A summary of potential synthetic modifications is presented in Table 1.

Molecular ScaffoldPotential ModificationsRationale for Diversification
Indole Ring Substitution at various positions (e.g., N1, C2, C4-C7) with electron-donating or electron-withdrawing groups.To investigate the influence of electronic and steric effects on target binding and pharmacokinetic properties.
Piperidine Ring Introduction of substituents (e.g., alkyl, aryl, hydroxyl) at different positions.To explore the impact of conformational rigidity and additional interaction points on biological activity.
Thiocarbamoyl Linker Replacement of sulfur with oxygen (carbamoyl) or selenium (selenocarbamoyl).To modulate the electronic properties and hydrogen bonding capacity of the linker, potentially altering target affinity and selectivity.

Deepening the Mechanistic Elucidation of Biological Actions

A thorough understanding of the molecular mechanisms underlying the biological effects of this compound is paramount for its rational development as a therapeutic agent. Future research will need to employ a multifaceted approach to unravel its precise mechanism of action.

Key research directions include:

Target Identification and Validation: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the primary biological targets of the compound. Subsequent validation of these targets will be essential to confirm their role in the observed biological effects.

Structural Biology Studies: Employing X-ray crystallography or cryo-electron microscopy to determine the three-dimensional structure of the compound in complex with its biological target. This will offer a detailed view of the binding interactions and guide the design of more potent and selective analogs.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design-synthesize-test cycle. These computational tools can be leveraged to predict the properties of novel this compound analogs and prioritize their synthesis.

Potential applications of AI and ML include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing predictive models that correlate the structural features of analogs with their biological activities. These models can be used to screen virtual libraries of compounds and identify those with the highest probability of success.

Pharmacokinetic and Toxicity Prediction: Utilizing machine learning algorithms to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds. This can help in the early identification of candidates with unfavorable pharmacokinetic profiles, thereby reducing late-stage attrition.

De Novo Drug Design: Employing generative AI models to design novel molecular structures with desired biological activities and physicochemical properties.

Exploration of Hybrid and Conjugate Structures for Synergistic Effects

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, has emerged as a powerful approach to develop multifunctional drugs with potentially synergistic effects. Future research could explore the creation of hybrid molecules incorporating the this compound scaffold.

Potential hybrid strategies include:

Conjugation with Known Bioactive Moieties: Linking the indole-thiocarbamide core to other pharmacologically active fragments, such as those with anticancer, anti-inflammatory, or antimicrobial properties. This could lead to dual-acting agents with enhanced efficacy.

Development of Prodrugs: Designing prodrug forms of the parent compound to improve its solubility, stability, or targeted delivery.

A conceptual overview of potential hybrid structures is provided in Table 2.

Hybrid ConceptPharmacophore 1Pharmacophore 2Potential Synergistic Effect
Dual-Action Anticancer Agent This compoundA known cytotoxic agent (e.g., a DNA intercalator)Enhanced tumor cell killing through complementary mechanisms of action.
Anti-inflammatory/Analgesic Hybrid This compoundA non-steroidal anti-inflammatory drug (NSAID) moietySimultaneous modulation of multiple inflammatory pathways for improved pain and inflammation relief.
Targeted Drug Delivery System This compoundA targeting ligand (e.g., a peptide or antibody fragment)Specific delivery of the active compound to diseased cells or tissues, minimizing off-target effects.

Advanced Comparative Studies with Related Heterocyclic Scaffolds

To better understand the unique contributions of the this compound scaffold to its biological activity, it is essential to conduct comparative studies with structurally related heterocyclic compounds.

Areas for comparative analysis include:

Isosteric Replacements: Investigating the effects of replacing the piperidine ring with other cyclic amines (e.g., pyrrolidine, morpholine) or the thiocarbamoyl group with other linkers on biological potency and selectivity.

Head-to-Head Profiling: Conducting comprehensive in vitro and in vivo studies to directly compare the efficacy, safety, and pharmacokinetic profiles of this compound with its analogs and other relevant compounds.

These comparative studies will provide valuable insights into the structure-activity relationships of this class of compounds and guide the future design of more effective therapeutic agents.

Q & A

Basic: What synthetic strategies are effective for introducing the 3-(1-piperidinylcarbothioyl) substituent onto the indole scaffold?

The synthesis of 3-(1-piperidinylcarbothioyl)-1H-indole derivatives typically involves nucleophilic substitution or multicomponent reactions. For example, Mannich-type reactions using formaldehyde and piperidine derivatives can introduce the piperidinylcarbothioyl group at the indole’s 3-position . Alternative routes include Pd- or Rh-mediated cross-coupling methodologies, as demonstrated in the synthesis of structurally similar 2-aryl-1H-indoles, where electrophilic substitution or transition-metal catalysis enables regioselective functionalization . Key challenges include maintaining regioselectivity and avoiding over-functionalization.

Methodological tip : Optimize reaction conditions (e.g., solvent polarity, temperature) to suppress side reactions. For example, using acetone-d6 as a solvent in Mannich reactions improves yield and purity .

Basic: How can NMR spectroscopy confirm the structural integrity of this compound derivatives?

1H and 13C NMR are critical for verifying the substitution pattern. The 3-position substituent produces distinct shifts:

  • The thioamide proton (NH) typically appears as a broad singlet near δ 10–12 ppm .
  • Piperidine protons resonate as multiplet signals between δ 1.3–2.5 ppm (methylene groups) and δ 2.5–3.5 ppm (N-linked CH2) .
  • Aromatic protons of the indole core show characteristic splitting patterns (e.g., doublets for H4 and H7 in chloro-substituted analogues) .

Data contradiction : Overlapping signals (e.g., piperidine and indole protons) may require 2D NMR (COSY, HSQC) for resolution .

Advanced: What structural modifications enhance 5-HT1A receptor binding affinity in 3-(piperidinyl)-1H-indole derivatives?

Replacing the piperidin-4-yl group with piperidin-3-yl alters spatial orientation, improving serotonin-like pharmacophore compatibility. This modification increases pre- and postsynaptic 5-HT1A agonism by optimizing hydrogen bonding with Ser159 and Asp116 residues in the receptor’s binding pocket .

Methodological insight : Radioligand binding assays (e.g., [3H]8-OH-DPAT) and functional cAMP assays are essential to quantify affinity and intrinsic activity .

Advanced: How do heterocyclic ring additions at positions 5–7 of the indole scaffold influence tubulin polymerization inhibition?

Introducing trimethoxyarylthio or heterocyclic groups (e.g., pyrimidine) at positions 5–7 disrupts microtubule dynamics by binding to the colchicine site. For example, 7-heterocyclyl derivatives exhibit IC50 values < 50 nM in human glioblastoma cells by inducing G2/M arrest .

Experimental design : Use fluorescence-based tubulin polymerization assays and correlate results with cytotoxicity (MTT assays) to establish structure-activity relationships (SAR) .

Advanced: How can researchers resolve contradictory data on dual-target activity (e.g., 5-HT1A and SERT) in indole derivatives?

Contradictions arise from differential receptor conformations or assay conditions. For dual-target ligands:

  • Perform functional selectivity assays (e.g., β-arrestin recruitment vs. G-protein activation) to assess biased signaling .
  • Use knockout cell lines (e.g., SERT-KO) to isolate 5-HT1A activity .

Case study : Derivatives with a 3-(piperidin-4-yl) group showed high SERT inhibition but lower 5-HT1A affinity, while 3-(piperidin-3-yl) analogues reversed this trend .

Advanced: What enzymatic pathways are implicated in the biosynthesis of indole-isocyanide derivatives?

3-[(E)-2-isocyanoethenyl]-1H-indole synthase (EC 1.14.20.12) catalyzes the conversion of (2S)-3-(1H-indol-3-yl)-2-isocyanopropanoate to isocyanide derivatives via oxidative decarboxylation. This enzyme requires 2-oxoglutarate and O2 as co-substrates .

Mechanistic insight : Isotope labeling (18O2) and LC-MS can track oxygen incorporation into succinate and CO2 byproducts .

Basic: What analytical techniques validate the purity of synthesized this compound compounds?

  • HPLC-UV/HRMS : Confirm molecular ion peaks (e.g., [M+H]+) and quantify purity (>95%).
  • Elemental analysis : Match calculated and observed C/H/N/S percentages .
  • Single-crystal X-ray diffraction : Resolve ambiguities in stereochemistry for crystalline derivatives .

Advanced: How does the thioamide group influence the compound’s pharmacokinetic properties?

The thiocarbonyl group enhances metabolic stability by resisting hydrolysis compared to carbonyl analogues. However, it may reduce blood-brain barrier penetration due to increased polarity.

Experimental validation : Compare plasma half-lives (t1/2) and brain/plasma ratios in rodent models using LC-MS/MS .

Advanced: What strategies mitigate off-target effects in aryl hydrocarbon receptor (AHR) activation studies?

This compound derivatives may activate AHR, leading to CYP1A1 induction. To minimize this:

  • Use AHR antagonists (e.g., CH223191) in co-treatment assays .
  • Design analogues with bulkier substituents to sterically hinder AHR binding .

Advanced: How can factorial design optimize reaction conditions for scale-up synthesis?

A three-factor factorial design (temperature, solvent ratio, catalyst loading) identifies optimal parameters. For example:

  • Catalyst : Pd(OAc)2 (0.5–2 mol%)
  • Solvent : DMF/H2O (3:1 ratio)
  • Temperature : 80–100°C

Outcome : Maximize yield while minimizing byproducts (e.g., dimerization) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.